tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Description
tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core. This bicyclic system is substituted with a tert-butyl carbamate group at position 5 and a methyl group at position 6, conferring steric protection and influencing reactivity. The compound is frequently employed as a synthetic intermediate in medicinal chemistry, particularly in the development of allosteric modulators and enzyme inhibitors. Its stereochemistry (R-configuration at position 6) is critical for biological activity, as seen in studies targeting Parkin E3 ligase modulation . The tert-butyl group enhances solubility in organic solvents, while the methyl substituent modulates conformational flexibility .
Properties
IUPAC Name |
tert-butyl 6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9-7-15-10(5-6-13-15)8-14(9)11(16)17-12(2,3)4/h5-6,9H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKHMDWQRSPOAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(=CC=N2)CN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate typically involves multi-component reactions. One common method includes the reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile in a one-pot procedure . This method is advantageous due to its regio- and chemoselectivity, allowing for the efficient formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of multi-component reactions and one-pot synthesis are often scalable and can be adapted for industrial applications. These methods are valued for their efficiency, simplicity, and environmental benefits.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group present in the pyrazolo[1,5-a]pyrazine framework undergoes oxidation to form ketone or aldehyde derivatives. Common oxidizing agents include:
-
Potassium permanganate (KMnO₄)
-
Chromium trioxide (CrO₃)
These reactions typically proceed under acidic conditions, with precise temperature control to minimize over-oxidation.
Reduction Reactions
The compound participates in reduction processes to generate derivatives with altered chemical and biological properties. Key reducing agents include:
-
Sodium borohydride (NaBH₄)
-
Lithium aluminum hydride (LiAlH₄)
Reduction modifies functional groups such as carbonyls, enabling further synthetic manipulations.
Substitution Reactions
The tert-butyl group serves as a versatile leaving group, allowing substitution with diverse functional groups:
-
Nucleophilic substitution : Replaces tert-butyl with amines, thiols, or other nucleophiles.
-
Coupling reactions : Examples include introducing thiazolidinyl or thiadiazolidinyl moieties via copper-catalyzed cross-coupling (e.g., using CuI and diamine ligands) .
Patent literature describes specific substitutions, such as the introduction of a (3,4,5-trifluorophenyl)carbamoyl group at the 3-position .
Reaction Conditions and Optimization
Key parameters influencing reaction outcomes include:
-
Solvent choice : DMF, THF, or inert solvents like dichloromethane.
-
Temperature control : Reactions often occur at 0°C to 100°C, depending on reactivity.
-
Catalysts : Copper(I) iodide (CuI) or acid/base catalysis for substitution reactions.
Industrial-scale production employs continuous flow reactors to ensure consistency and yield .
Comparison of Reaction Types
Mechanistic Insights
The chirality at the 6-position significantly impacts reactivity. For example, the (S)-configuration enhances selectivity for specific biological targets compared to the (R)-configuration . Substitution at the 3-position (e.g., with thiazolidinyl groups) alters reactivity and biological efficacy, as demonstrated in cross-coupling reactions .
Scientific Research Applications
tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine framework. It has a molecular formula of C12H19N3O2 and a molecular weight of approximately 237.30 g/mol . The compound includes a tert-butyl group and a methyl group attached to the pyrazine ring.
Scientific Research Applications
this compound has applications in medicinal chemistry because of its potential biological activities. It can serve as a scaffold in the development of drug candidates for neurological disorders and certain types of cancer. Its structural characteristics may allow it to interact with biological targets, making it valuable in pharmacological research.
Interaction studies are performed to determine the binding affinity of this compound to biological targets. These studies help in understanding how structural modifications influence its biological activity and therapeutic potential. Research suggests that the tert-butyl and methyl groups affect its interaction profiles with various enzymes and receptors.
The synthesis of this compound usually involves the condensation of pyrazole derivatives with electrophilic reagents. A common method involves reacting pyrazole-3-carboxylic acid derivatives with tert-butylamine under acidic conditions to create the desired scaffold. Optimization may be required to improve yield and purity during industrial production.
Mechanism of Action
The mechanism of action of tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrazolo[1,5-a]pyrazine Derivatives
Key Observations:
Substituent Position and Reactivity :
- Bromination at position 3 (e.g., in tert-butyl 3-bromo-6-methyl...) enables cross-coupling reactions, as demonstrated in Suzuki-Miyaura couplings with boronic acids .
- The 6-isopropyl analog shows reduced reactivity compared to the 6-methyl derivative due to steric hindrance, affecting downstream modifications .
Functional Group Influence: Amino groups (e.g., 2-amino or 3-aminomethyl) introduce nucleophilic sites for further derivatization, expanding utility in drug discovery . The tert-butyl carbamate group is a common protecting group, with cleavage under acidic conditions (e.g., TFA) to yield free amines .
Stereochemical Considerations :
Key Observations:
Synthetic Efficiency :
- The parent 6-methyl compound achieves high yields (95%) due to streamlined protection-deprotection strategies .
- Bromination and cross-coupling steps introduce moderate yield losses (61–65%), typical for halogenated intermediates .
Spectroscopic Characterization :
Biological Activity
tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a compound with significant potential in medicinal chemistry due to its unique pyrazolo structure. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 237.30 g/mol
- CAS Number : 1935517-19-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It has been noted for its potential as an inhibitor of certain enzymes and receptors involved in various physiological processes.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown inhibitory effects on enzymes that are crucial in metabolic pathways.
- Receptor Modulation : It may act as a modulator for receptors involved in neurotransmission and cellular signaling.
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Antioxidant Activity : It has demonstrated the ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.
- Anti-inflammatory Properties : Studies indicate that the compound may reduce inflammation markers, making it a candidate for treating inflammatory diseases.
- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties, which could be beneficial in neurodegenerative conditions.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Antioxidant Activity :
- A study evaluated the antioxidant capacity of various derivatives of dihydropyrazolo compounds, including this compound. Results showed significant radical scavenging activity compared to standard antioxidants.
-
Anti-inflammatory Research :
- In vitro experiments demonstrated that the compound inhibited the production of pro-inflammatory cytokines in cultured macrophages, indicating a potential therapeutic role in managing inflammatory disorders.
-
Neuroprotection Studies :
- Animal models treated with the compound exhibited reduced neuronal damage following induced ischemia, suggesting protective effects against oxidative stress and inflammation in neural tissues.
Data Summary Table
Q & A
What are the optimized synthetic routes for tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate, and how can reaction yields be maximized?
The synthesis often involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and Boc-protection strategies. For example, tert-butyl (R)-3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can be coupled with aryl boronic esters using SiliaCat DPP-Pd catalyst in EtOH/water (10:1) at 75°C, achieving yields up to 84% after column chromatography . Key optimizations include:
- Catalyst selection : SiliaCat DPP-Pd minimizes metal leaching.
- Solvent systems : EtOH/water mixtures improve solubility and reaction efficiency.
- Temperature control : Maintaining 75°C ensures complete coupling without side reactions.
Post-reaction purification via silica gel chromatography (0–70% EtOAc in DCM) is critical for isolating high-purity product .
How can researchers validate the structural integrity and purity of this compound after synthesis?
A multi-technique approach is essential:
- NMR spectroscopy : Confirm stereochemistry and functional groups. For example, the (S)-enantiomer’s ¹H NMR in DMSO-d6 shows distinct methyl singlet (δ 1.42 ppm) and diastereotopic proton splitting .
- LC-MS : Monitor molecular ion peaks (e.g., m/z 473 [M+H]⁺ for intermediates) and assess purity .
- Chromatography : TLC (Rf comparison) and HPLC (≥95% purity) ensure no residual starting materials or byproducts .
What strategies enable regioselective functionalization of the pyrazolo[1,5-a]pyrazine core?
Functionalization often targets the 3-position via halogenation or cross-coupling:
- Bromination : Use NBS or Br₂ in DMF to introduce bromine at C3, enabling downstream Suzuki couplings .
- Nitration : HNO₃/H₂SO₄ at -10°C selectively adds nitro groups to aromatic rings, as seen in nitration of related intermediates (63% yield) .
- Reduction : Catalytic hydrogenation (H₂/Pt/C) reduces nitro to amino groups while preserving the core structure (99% yield) .
How does stereochemistry at the 6-methyl position influence biological activity or chemical reactivity?
The (R)- and (S)-enantiomers exhibit distinct interactions with biological targets. For instance, tert-butyl (S)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate shows higher binding affinity to Parkin E3 ligase compared to the (R)-form, suggesting chirality-dependent allosteric modulation . Synthetic control via chiral auxiliaries (e.g., tert-butyl (R)-(1-hydroxypropan-2-yl)carbamate) ensures enantiomeric purity .
What are common side reactions during synthesis, and how can they be mitigated?
- Over-reduction : During nitro-to-amine reduction, excessive H₂ exposure may degrade the pyrazine ring. Mitigation: Use Pt/C with controlled H₂ pressure .
- Epimerization : Acidic conditions (e.g., TFA in DCM) may racemize chiral centers. Solution: Limit reaction time (<2 hours) and neutralize promptly .
- Byproduct formation : Unreacted boronic esters can persist; SiliaCat DPP-Pd and rigorous washing (DCM/water) improve selectivity .
What computational or spectroscopic tools predict the compound’s reactivity in novel reactions?
- DFT calculations : Model transition states for cross-coupling reactions to predict regioselectivity.
- IR spectroscopy : Track carbonyl (Boc group) stability under varying pH/temperature .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, informing solubility and stability .
How can this compound serve as a precursor for bioactive derivatives?
Derivatization strategies include:
- Boc deprotection : HCl/dioxane removes the tert-butyl group, exposing the amine for conjugation (72% yield) .
- Carboxamide formation : Coupling with picolinic acids using EDCI/HCl yields inhibitors with nanomolar potency (e.g., PD-1/PD-L1 antagonists) .
- Click chemistry : Azide-alkyne cycloaddition introduces triazole moieties for imaging or targeting .
What are the stability profiles of this compound under varying storage conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
